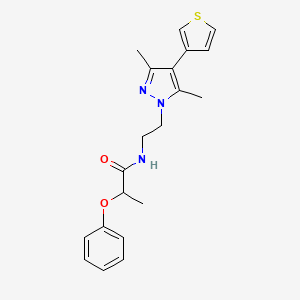

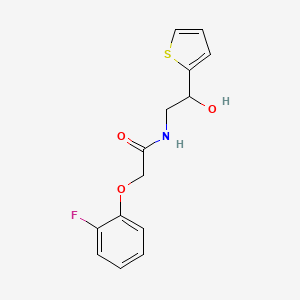

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide and related compounds involves multi-step reactions starting from basic precursors. In one study, a series of substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, which is a compound of significant interest in drug chemistry . Another research paper reports the synthesis of antipyrine derivatives, specifically 2-halo benzamides, which were obtained in good yields and characterized spectroscopically . Additionally, novel pyrazol-1-yl-phenylethanol derivatives were synthesized from ethyl pyrazole carboxylate derivatives and characterized using various spectroscopic methods . The synthesis of ethyl propenoates and their transformations were also explored, starting from ethyl pyrazol acetate, leading to various substituted amino propenoates and other heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a common feature in the reported derivatives. X-ray crystallography was used to determine the structures of some derivatives, confirming the presence of isomeric intermediates and differentiating them using NMR chemical shifts . The solid-state structures of the 2-halo benzamides were analyzed through Hirshfeld surface analysis, revealing that the molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations. For instance, the reaction of amines with ethyl propenoates led to the formation of substituted amino propenoates and other heterocyclic compounds, such as pyridopyrimidinones and chromenediones . The biological evaluation of some derivatives showed potential inhibitory effects against enzymes like alkaline phosphatase and ecto-5'-nucleotidase, suggesting that these compounds can bind nucleotide protein targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents like halogens and methyl groups can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the stability and solid-state packing of these compounds . The biological evaluations indicate that these derivatives have potential applications in medicinal chemistry, with some showing the ability to suppress cancer cell growth .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Heterocyclic compounds, particularly those containing a pyrazole nucleus, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves complex reactions that yield products with potential antimicrobial, antitumor, and antidepressant properties. For instance, the reaction of certain cyanopropene derivatives with ethyl 3-oxo-3-phenylpropanoate can lead to the formation of thio-substituted ethyl nicotinate derivatives, which upon further reactions can yield thieno[2,3-b]pyridines and pyridothienopyrimidines with notable antimicrobial activities (Gad-Elkareem et al., 2011).

Antidepressant and Anticonvulsant Activities

Compounds derived from the key intermediates related to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide have shown promise in the field of neuropsychiatric disorders. Some derivatives have exhibited significant antidepressant activity, comparable to standard treatments like imipramine, in behavioral animal tests without causing ataxia, which is a common side effect of many antipsychotic drugs (Wise et al., 1987). Furthermore, certain pyrazolone derivatives have demonstrated remarkable protective effects against convulsions induced by chemical agents, indicating their potential as anticonvulsant agents.

properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14-19(17-9-12-26-13-17)15(2)23(22-14)11-10-21-20(24)16(3)25-18-7-5-4-6-8-18/h4-9,12-13,16H,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQIYYXTZGFUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)